molecular formula C15H20N2O4 B15045833 (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

Cat. No.: B15045833
M. Wt: 292.33 g/mol
InChI Key: GTZSZTZSWUSZPY-FUTJPDQTSA-N
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Description

(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[521 The synthetic route typically starts with the preparation of the piperidine ring, followed by the construction of the tricyclic framework through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid include other tricyclic compounds with similar structural features. Examples include:

  • (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • (1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups. These characteristics confer unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-16-6-3-9(4-7-16)17-8-15-5-2-10(21-15)11(14(19)20)12(15)13(17)18/h2,5,9-12H,3-4,6-8H2,1H3,(H,19,20)/t10-,11+,12+,15+/m0/s1

InChI Key

GTZSZTZSWUSZPY-FUTJPDQTSA-N

Isomeric SMILES

CN1CCC(CC1)N2C[C@@]34C=C[C@H](O3)[C@H]([C@@H]4C2=O)C(=O)O

Canonical SMILES

CN1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O

Origin of Product

United States

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